molecular formula C14H10BrNOS B4636776 2-[(4-bromophenoxy)methyl]-1,3-benzothiazole

2-[(4-bromophenoxy)methyl]-1,3-benzothiazole

Cat. No.: B4636776
M. Wt: 320.21 g/mol
InChI Key: ZCGAPWZEQWNZDZ-UHFFFAOYSA-N
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Description

2-[(4-bromophenoxy)methyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a bromophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenoxy)methyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenoxy)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and thiols.

Scientific Research Applications

2-[(4-bromophenoxy)methyl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenoxy)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenoxy)methyl]-1,3-benzothiazole
  • 2-[(4-fluorophenoxy)methyl]-1,3-benzothiazole
  • 2-[(4-methylphenoxy)methyl]-1,3-benzothiazole

Uniqueness

2-[(4-bromophenoxy)methyl]-1,3-benzothiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily replaced by other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c15-10-5-7-11(8-6-10)17-9-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGAPWZEQWNZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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